1-(3,4-Dimethoxyphenyl)butan-2-ol

Description

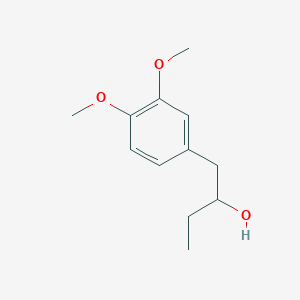

1-(3,4-Dimethoxyphenyl)butan-2-ol is a secondary alcohol featuring a butan-2-ol backbone substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₂H₁₈O₃, and it is structurally characterized by the presence of two methoxy groups at the 3- and 4-positions of the aromatic ring. Its CAS Registry Number is 23037-61-8 .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8,10,13H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEONCBASHYJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734041 | |

| Record name | 1-(3,4-Dimethoxyphenyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26014-71-1 | |

| Record name | 1-(3,4-Dimethoxyphenyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3,4-Dimethoxyphenyl)butan-2-ol is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H18O3 and is characterized by the presence of two methoxy groups attached to a phenyl ring, which contributes to its unique biological properties. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may modulate several biological pathways through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to receptors that mediate cellular responses, influencing processes such as inflammation and pain perception.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. A study demonstrated that the compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory conditions.

3. Melanin Synthesis Enhancement

A notable study explored the effects of a related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, which showed enhanced melanogenesis in B16F10 melanoma cells. This suggests that compounds with similar structures may promote melanin synthesis through pathways involving tyrosinase activity and other regulatory factors .

Case Study 1: Antioxidant Properties

In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This finding supports its potential application in inflammatory diseases.

| Treatment Group | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 800 |

| LPS Only | 1200 |

| LPS + Compound | 500 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-Dimethoxyphenyl)butan-2-ol with analogs sharing structural motifs such as the dimethoxyphenyl group, secondary alcohol functionality, or alkyl chain variations.

Structural Analogs with Similarity Scores

Based on computational similarity assessments (e.g., Tanimoto coefficients), the following compounds exhibit close structural relationships:

Key Observations :

- Branched analogs (e.g., 2-methylpropan-2-ol) may exhibit steric hindrance, altering synthetic pathways or biological interactions.

Physical and Chemical Properties

| Compound Name | Boiling Point (°C) | Density (g/mL) | Reference |

|---|---|---|---|

| 2-Methyl-3-buten-2-ol | 98–99 | 0.824 | |

| 3-Methyl-2-buten-1-ol | 140 | 0.84 | |

| This compound | Not reported | Not reported |

Note: The lack of direct data for this compound highlights a research gap. However, alkyl chain length and aromatic substitution patterns suggest its boiling point would exceed 140°C, aligning with trends observed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.